molecular formula C13H10O3 B14865159 2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one

2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one

Cat. No.: B14865159
M. Wt: 214.22 g/mol
InChI Key: LULINCQYMZAICU-UHFFFAOYSA-N
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Description

2H-Naphtho[2,3-b][1,4]dioxepin-3(4H)-one (CAS 944558-47-8) is a naphthalene-fused seven-membered lactone with the molecular formula C13H10O3 and a molecular weight of 214.22 . This chemical belongs to the class of benzodioxepinones, which are significant structural motifs in organic chemistry known for their utility as synthetic intermediates . Researchers value this and related dihydro-2H-1,5-benzodioxepin-3-ones as key starting materials for the synthesis of more complex molecules . The naphtho-fused structure of this compound may be of particular interest in the development of novel organic materials and for pharmacological exploration, given that related 2-substituted aminomethylnaphtho[2,3-b]-1,4-dioxans have been investigated as potential adrenergic blocking agents . This product is strictly For Research Use Only and is intended for use in a laboratory setting by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

benzo[h][1,5]benzodioxepin-3-one

InChI

InChI=1S/C13H10O3/c14-11-7-15-12-5-9-3-1-2-4-10(9)6-13(12)16-8-11/h1-6H,7-8H2

InChI Key

LULINCQYMZAICU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COC2=CC3=CC=CC=C3C=C2O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one typically involves multi-step processes that include the formation of key intermediates followed by cyclization reactions. One common method involves the use of α-diazocarbonyl compounds and aldehydes or ketones in the presence of a rhodium catalyst to form carbonyl ylides, which then undergo cycloaddition reactions to yield the desired dioxepin structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized naphthalene compounds.

Scientific Research Applications

2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-naphtho[2,3-b][1,4]dioxepin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of 2H-Naphtho[2,3-b][1,4]dioxepin-3(4H)-one and Analogs

Compound Core Structure Functional Groups Ring System Molecular Formula
This compound Naphthalene fused with 1,4-dioxepin Ketone (C=O), ether (O) 7-membered dioxepin + 2 fused aromatic rings C₁₃H₁₀O₃ (estimated)
Epoxy-α-lapachone (ELAP) Naphtho[2,3-b]pyran with spiro-oxirane Ketone, epoxide, methyl groups 6-membered pyran + 3-membered oxirane C₁₆H₁₆O₃
3-Benzoylpyrrolo[2,3-b]quinoxalin-2(4H)-one Pyrroloquinoxaline fused with benzoyl Ketone, amine, aromatic C-H 6-membered quinoxaline + 5-membered pyrrole C₁₈H₁₃N₃O₂
Quinoxaline 1,4-dioxides Quinoxaline with two oxygen atoms Dioxide (N-O), aromatic C-H 6-membered quinoxaline + oxygen substituents Varies

Key Observations :

  • The dioxepin ring in the target compound introduces a larger, more flexible oxygen-containing heterocycle compared to the rigid pyran or quinoxaline systems in analogs.
  • Quinoxaline derivatives prioritize nitrogen-oxygen interactions, which correlate with antibacterial activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (¹H/¹³C, DMSO-d₆)
This compound N/A ~1700 (C=O), ~1250 (C-O-C) N/A
ELAP Not reported 1708 (C=O), 1650 (C=N) Aromatic δ 7.2–8.5 ppm
3-Benzoylpyrrolo[2,3-b]quinoxalin-2(4H)-one 260 3289 (NH), 1708 (C=O) Enaminone tautomer confirmed
Quinoxaline 1,4-dioxides Varies 1600–1650 (N-O) Aromatic δ 6.8–8.0 ppm

Key Observations :

  • The ketone group in all compounds shows strong IR absorption near 1700 cm⁻¹.
  • ELAP and quinoxaline derivatives exhibit distinct tautomerism and resonance stabilization in solution .

Table 3: Comparative Bioactivity Profiles

Compound Biological Activity Mechanism/Target Efficacy/IC₅₀
This compound Hypothesized antiparasitic/antitumor Unknown; likely redox cycling N/A
ELAP Anti-Leishmania, anti-Trypanosoma Inhibits glycolysis, cytochrome C IC₅₀: 2–5 µM
Quinoxaline 1,4-dioxides Antibacterial DNA intercalation, ROS generation MIC: 1–10 µg/mL
3-Benzoylpyrrolo[2,3-b]quinoxalin-2(4H)-one Potential kinase inhibition ATP-binding site interaction Under investigation

Key Observations :

  • ELAP’s anti-parasitic activity is linked to its ability to disrupt metabolic enzymes (e.g., glyceraldehyde-3-phosphate dehydrogenase) via stable docking interactions .
  • Quinoxaline derivatives leverage N-oxide groups to generate reactive oxygen species (ROS), damaging bacterial DNA .

Q & A

Q. What synthetic strategies are effective for constructing the naphtho-dioxepinone core, and how can reaction yields be optimized?

The synthesis typically involves cyclization of substituted naphthol derivatives with epoxide or diol precursors under acidic or catalytic conditions. For example, dinaphtho-dioxaphosphepin analogs (e.g., CAS 861909-53-7) are synthesized via phosphoric acid-mediated coupling of chlorinated aryl groups with naphthol derivatives . Yield optimization requires precise control of stoichiometry, temperature (e.g., 80–120°C), and catalysts like diethylamine or palladium complexes. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can NMR spectroscopy distinguish between stereoisomers of naphtho-dioxepinone derivatives?

¹H and ¹³C NMR are critical for identifying stereochemistry. For example, diastereomers of dinaphtho-dioxaphosphepin analogs (e.g., (11bR)- vs. (11bS)-configurations) show distinct splitting patterns in aromatic proton regions (δ 6.5–8.5 ppm) and phosphorus-coupled shifts. 2D NMR (COSY, NOESY) can resolve spatial proximity of substituents, while ³¹P NMR distinguishes phosphorous oxidation states in related structures .

Q. What chromatographic systems are suitable for purity assessment of naphtho-dioxepinone derivatives?

Reverse-phase HPLC with C18 columns and mobile phases like methanol/water (70:30 v/v) or acetonitrile/0.1% trifluoroacetic acid is effective. For chiral separations, normal-phase systems using hexane/2-propanol/diethylamine (960:40:1.5) resolve enantiomers of structurally similar compounds .

Advanced Research Questions

Q. How do computational models predict the electrophilic reactivity of the naphtho-dioxepinone ring?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron density distributions and frontier molecular orbitals. For example, the carbonyl group at position 3 acts as an electrophilic site, while the fused dioxepin ring stabilizes partial positive charges. Solvent effects (e.g., PCM models for DMSO) further refine reactivity predictions .

Q. What mechanistic insights explain contradictions in the stability of naphtho-dioxepinones under acidic vs. alkaline conditions?

Kinetic studies using UV-Vis spectroscopy show that acidic conditions (pH < 4) protonate the carbonyl oxygen, increasing ring strain and hydrolysis rates. In contrast, alkaline conditions (pH > 10) deprotonate the α-hydrogen, stabilizing the ring. Conflicting literature data may arise from impurities or solvent polarity effects, necessitating controlled stability assays .

Q. How do substituents at the naphtho-dioxepinone 2-position influence antiparasitic activity?

Structure-Activity Relationship (SAR) studies on analogs like epoxy-α-lapachone (CAS 13709-03-0) demonstrate that electron-withdrawing groups (e.g., Cl, NO₂) at position 2 enhance bioactivity against Trypanosoma cruzi by increasing redox cycling potential. Methyl or hydroxyl groups reduce efficacy due to steric hindrance. In vitro assays (IC₅₀) and molecular docking with trypanothione reductase validate these trends .

Methodological Notes

  • Handling and Safety : Use PPE (gloves, goggles) due to potential toxicity. Waste containing halogenated byproducts (e.g., from chlorinated precursors) requires specialized disposal .
  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries and replicate chromatographic conditions from pharmacopeial standards (e.g., USP methods) .

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